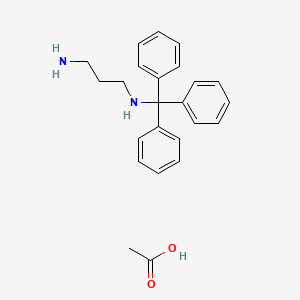

N1-Tritylpropane-1,3-diamine acetate

Description

BenchChem offers high-quality N1-Tritylpropane-1,3-diamine acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Tritylpropane-1,3-diamine acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;N'-tritylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2.C2H4O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,24H,10,17-18,23H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVRPXRKXRMRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583337 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325143-22-4 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of N1-Tritylpropane-1,3-diamine Acetate

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates and final compounds is not merely a procedural step but the bedrock of scientific integrity and project success. N1-Tritylpropane-1,3-diamine acetate is a key building block, often utilized in the synthesis of more complex molecules where selective protection of a primary amine is required.[1][2] The bulky trityl (triphenylmethyl) group provides steric hindrance, allowing for differential reactivity between the two amine functionalities of the propane-1,3-diamine core.[3] The acetate salt form enhances the compound's stability and handling properties. An error in the confirmation of its structure—be it the position of the trityl group or the nature of the counter-ion—can have cascading effects, leading to failed syntheses, impure products, and misinterpreted biological data.

This guide eschews a simplistic, linear checklist in favor of a holistic, orthogonal analytical strategy. We will approach the structure elucidation as a process of convergent evidence, where each analytical technique provides a unique piece of the puzzle. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a principle that is paramount for researchers, scientists, and drug development professionals.

The Analytical Strategy: An Orthogonal and Convergent Approach

The core principle of our elucidation strategy is orthogonality—employing a suite of analytical techniques that probe different physical and chemical properties of the molecule. This minimizes the risk of misinterpretation inherent in any single method. Data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy will be synergistically integrated to build an unassailable structural proof. For crystalline material, single-crystal X-ray diffraction serves as the ultimate arbiter of the solid-state structure.

Caption: Orthogonal workflow for structure elucidation.

Molecular Blueprint: Deconstructing the Target

Before delving into the analytical data, it is crucial to understand the constituent parts of the molecule, N1-Tritylpropane-1,3-diamine acetate. Its molecular formula is C24H28N2O2.[4]

Caption: Key structural components of the target molecule.

This structure contains:

-

A Propane-1,3-diamine Core: A three-carbon aliphatic chain with nitrogen atoms at positions 1 and 3.[5]

-

An N1-Trityl Group: A triphenylmethyl group attached to one of the nitrogen atoms, rendering it a secondary amine. This group is sterically demanding and will dominate the aromatic region of the NMR spectrum.

-

A Primary Amine: The unprotected nitrogen at the N3 position exists as a primary ammonium cation, forming a salt with the acetate.

-

An Acetate Counter-ion: A CH₃COO⁻ anion, which is crucial to identify to confirm the salt form of the compound.

Mass Spectrometry: The First Look at Mass and Fragmentation

Expertise & Causality: We employ Electrospray Ionization (ESI) Mass Spectrometry as our initial step. ESI is a soft ionization technique ideal for polar and ionic compounds like amine salts, as it tends to introduce the intact cation into the mass analyzer with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is specified to obtain an accurate mass measurement, which is critical for confirming the elemental composition.

Expected Data & Interpretation:

-

Intact Cation: In positive ion mode, the primary species observed will be the N1-Tritylpropane-1,3-diamine cation ([M]+). The molecular formula of this cation is C22H25N2+. Its calculated exact mass is 317.2012 Da. An HRMS measurement within a 5 ppm tolerance of this value provides strong evidence for the elemental composition.

-

Characteristic Fragmentation: The stability of the trityl cation is a well-documented phenomenon in mass spectrometry.[6][7] Therefore, a prominent peak at an m/z of 243.1168 (corresponding to the C19H15+ trityl cation) is expected upon induced fragmentation (MS/MS). This is a highly diagnostic fragment that confirms the presence of the trityl protecting group.

-

Acetate Confirmation: In negative ion mode, a signal at an m/z of 59.0138 corresponding to the acetate anion (C2H3O2−) should be observed, confirming the counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full suite of experiments (¹H, ¹³C, and 2D-COSY) is necessary to assign every proton and carbon and to piece together the aliphatic chain.

Expected Data & Interpretation:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification & Key Features |

| Trityl Aromatic | ~7.20 - 7.50 (m, 15H) | ~127-129, ~145 (ipso) | The 15 protons on the three phenyl rings will produce complex multiplets. The high integration value (15H) is a key identifier. |

| Trityl Quaternary C | - | ~71 | The central carbon of the trityl group, bonded to three phenyl rings and one nitrogen. |

| Propyl C1-H₂ (adjacent to NH-Trityl) | ~2.5 - 2.7 (t, 2H) | ~40 - 45 | Deshielded by the adjacent secondary amine. Expected to be a triplet due to coupling with C2-H₂. |

| Propyl C2-H₂ | ~1.7 - 1.9 (p, 2H) | ~28 - 32 | The central methylene group, appearing as a pentet or multiplet, coupled to both C1 and C3 protons. |

| Propyl C3-H₂ (adjacent to NH₃⁺) | ~2.9 - 3.1 (t, 2H) | ~38 - 42 | Deshielded by the adjacent ammonium group.[8] Expected to be a triplet due to coupling with C2-H₂. |

| Acetate CH₃ | ~1.9 - 2.1 (s, 3H) | ~21 | A sharp singlet with an integration of 3H, highly characteristic of an acetate group. |

| Acetate C=O | - | ~175 - 178 | The carboxylate carbon, typically appearing far downfield in the ¹³C spectrum. |

| Amine Protons (NH, NH₃⁺) | Broad, variable | - | These protons are exchangeable and often appear as broad signals that may not integrate reliably. Their presence can be confirmed by a D₂O exchange experiment, where the signals will disappear.[8] |

Self-Validation through 2D NMR: A ¹H-¹H COSY spectrum is essential for final confirmation. It will show a clear correlation between the proton signals for C1-H₂, C2-H₂, and C3-H₂, definitively establishing the propyl chain connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the proposed structure. The spectrum serves as a "molecular fingerprint."

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| 3300 - 3500 | N-H Stretch (Secondary Amine) | A single, moderately sharp peak is expected for the N-H bond of the trityl-protected amine.[9][10] |

| 2800 - 3200 (broad) | N-H Stretch (Primary Ammonium) | A very broad and strong absorption is characteristic of the N-H stretches in the -NH₃⁺ group, often overlapping with C-H stretches. |

| 3000 - 3100 | Aromatic C-H Stretch | Confirms the presence of the phenyl rings of the trityl group. |

| 2850 - 2960 | Aliphatic C-H Stretch | Confirms the presence of the propyl and acetate methyl groups. |

| ~1580 - 1600 | Carboxylate (C=O) Asymmetric Stretch | A very strong, sharp absorption confirming the presence of the acetate anion. |

| ~1600, ~1490, ~1450 | Aromatic C=C Bending | Characteristic absorptions for the aromatic rings. |

| 1550 - 1650 | N-H Bend (Primary Ammonium) | A strong "scissoring" absorption characteristic of a primary amine/ammonium group.[8] |

The presence of both a secondary amine N-H stretch and the characteristic absorptions for a primary ammonium salt and a carboxylate provides compelling evidence for the proposed ionic structure.[11][12]

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise & Causality: When a single, high-quality crystal can be grown, X-ray diffraction provides the most unambiguous structural data possible. It moves beyond connectivity to give a precise 3D map of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[13][14]

Expected Data & Interpretation: The resulting crystal structure would definitively show:

-

The covalent attachment of the trityl group to the N1 nitrogen of the propane-1,3-diamine backbone.

-

The protonation of the N3 nitrogen.

-

The presence of the acetate anion in the crystal lattice, ionically bonded to the N3 ammonium group.

-

The precise conformation and packing of the molecules in the solid state.

Protocols: Standard Operating Procedures

Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile/water (50:50).

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Positive Ion Mode: Infuse the sample at 5-10 µL/min. Acquire data in the m/z range of 100-1000. Look for the [M]+ ion at m/z ~317.20.

-

Negative Ion Mode: Acquire data in the m/z range of 50-200. Look for the acetate ion at m/z ~59.01.

-

MS/MS Analysis: Select the parent ion at m/z 317.20 and perform collision-induced dissociation (CID). Analyze the fragment spectrum for the diagnostic trityl cation at m/z 243.12.

Protocol 7.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable NH protons, while CD₃OD will exchange them for deuterium.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: Acquire a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

-

D₂O Exchange (Optional): Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the NH proton signals.

Protocol 7.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a standard FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

-

Data Processing: Perform ATR correction and baseline correction as needed.

Conclusion: Synthesis of Evidence

The structure of N1-Tritylpropane-1,3-diamine acetate is confirmed with high confidence through the convergence of orthogonal analytical data. HRMS establishes the exact mass and elemental composition of the cation and anion. Fragmentation analysis confirms the presence of the key trityl moiety.[6] 1D and 2D NMR spectroscopy provide an unambiguous map of the proton and carbon skeleton, confirming the N1 substitution pattern and the presence of the acetate. Finally, FT-IR spectroscopy validates the existence of all critical functional groups: the secondary amine, the primary ammonium salt, the aromatic rings, and the carboxylate anion.[8][9] This multi-faceted, self-validating approach ensures a robust and reliable structural elucidation, providing the solid foundation required for subsequent research and development activities.

References

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from Wikipedia. [Link]

-

Boron Molecular. (n.d.). N1,N1′-(propane-1,3-diyl)bis(propane-1,3-diamine). Retrieved from Boron Molecular. [Link]

-

Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report, 13.13. Retrieved from Glen Research. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1553. [Link]

-

PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry.

-

ResearchGate. (n.d.). Conclusive structure of diamine 3 using single-crystal X-ray.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl-1,3-propanediamines by GC–MS. Chromatographia, 70, 877-882. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary. [Link]

-

J-STAGE. (n.d.). The ¹H- and ¹³C-NMR Spectra of the Peracetyl Trityl-sucroses. Retrieved from J-STAGE. [Link]

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from SciELO México. [Link]

-

Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Chemistry Steps. [Link]

-

University of Birmingham. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from University of Birmingham Research Portal. [Link]

-

ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(5), 441-448. [Link]

-

Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 55(1), 12-15. [Link]

-

ResearchGate. (2007). Recent Applications of Bifunctional Trityl Groups. Retrieved from ResearchGate. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from OpenStax. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University. [Link]

-

IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Retrieved from etd@IISc. [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

Sources

- 1. redalyc.org [redalyc.org]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-Depth Technical Guide to N1-Tritylpropane-1,3-diamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Tritylpropane-1,3-diamine acetate is a valuable bifunctional molecule widely employed in organic synthesis, particularly within the realms of medicinal chemistry and drug development. It incorporates a propane-1,3-diamine scaffold, a common structural motif in biologically active compounds, with one of the primary amine functionalities protected by a bulky trityl group. This mono-protection strategy allows for selective functionalization of the free primary amine, making it a versatile building block for the synthesis of complex molecules. The acetate salt form enhances its stability and handling characteristics. This guide provides a comprehensive overview of the synthesis, properties, and applications of N1-Tritylpropane-1,3-diamine acetate, with a focus on its practical utility for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N1-Tritylpropane-1,3-diamine acetate is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C24H28N2O2 | [1] |

| Molecular Weight | 376.49 g/mol | [1] |

| IUPAC Name | acetic acid;N'-tritylpropane-1,3-diamine | [1] |

| CAS Number | 325143-22-4 | [1] |

The trityl (triphenylmethyl) group is a sterically hindered protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions. This lability is a key feature that is exploited in multi-step synthetic strategies.

Synthesis and Purification

The synthesis of N1-Tritylpropane-1,3-diamine acetate is a multi-step process that involves the selective mono-protection of 1,3-diaminopropane, followed by the formation of the acetate salt.

Part 1: Selective Mono-N-tritylation of 1,3-Diaminopropane

The selective protection of one amine group in a symmetrical diamine like 1,3-diaminopropane is a common challenge in organic synthesis. A robust method to achieve mono-protection involves the initial mono-protonation of the diamine. By adding one equivalent of an acid, one of the amine groups is protonated to form an ammonium salt, rendering it significantly less nucleophilic than the free amine. This difference in reactivity allows for the selective reaction of the protecting group with the unprotonated amine.

Experimental Protocol:

-

Mono-protonation: Dissolve 1,3-diaminopropane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water. Cool the solution to 0 °C. Slowly add one equivalent of a strong acid, such as hydrochloric acid (HCl) (1.0 eq.), while stirring. The formation of the mono-hydrochloride salt of 1,3-diaminopropane occurs in situ.

-

Tritylation: To the solution containing the mono-protonated diamine, add a base, typically a tertiary amine like triethylamine (TEA) (1.1 eq.), to neutralize the excess acid and facilitate the reaction. Then, slowly add a solution of trityl chloride (Tr-Cl) (1.0 eq.) in DCM. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted 1,3-diaminopropane. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude N1-tritylpropane-1,3-diamine is then purified by column chromatography on silica gel.

Part 2: Formation of the Acetate Salt

The conversion of the free base, N1-tritylpropane-1,3-diamine, to its acetate salt is a straightforward acid-base reaction. This is often done to improve the compound's stability and ease of handling, as the salt is typically a crystalline solid that is less prone to degradation than the free amine.

Experimental Protocol:

-

Dissolve the purified N1-tritylpropane-1,3-diamine in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Add one equivalent of glacial acetic acid.

-

Stir the solution at room temperature. The acetate salt will often precipitate out of the solution.

-

The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Characterization

The identity and purity of N1-Tritylpropane-1,3-diamine acetate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic signals for the trityl group (aromatic protons), the propyl chain, and the acetate counter-ion should be present in the expected ratios.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample should show a single major peak.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the N1-tritylpropane-1,3-diamine cation.

Applications in Research and Drug Development

N1-Tritylpropane-1,3-diamine acetate serves as a critical building block in the synthesis of a variety of complex molecules, particularly in the field of drug discovery.

-

Bifunctional Linker: The mono-protected diamine acts as a heterobifunctional linker. The free primary amine can be reacted with a variety of electrophiles, such as carboxylic acids, acid chlorides, or isocyanates, to attach it to a molecule of interest. Subsequently, the trityl group can be removed under acidic conditions to expose the second primary amine for further functionalization. This allows for the stepwise construction of complex molecular architectures.

-

Solid-Phase Synthesis: The free amine of N1-tritylpropane-1,3-diamine can be anchored to a solid support, and the trityl-protected amine can then be deprotected and elongated, for example, in the synthesis of peptide or peptidomimetic libraries.

-

Development of Therapeutic Agents: Diamine scaffolds are present in numerous biologically active compounds, including antiviral and anticancer agents. N1-Tritylpropane-1,3-diamine provides a convenient starting material for the synthesis of novel diamine derivatives for screening in drug discovery programs. For instance, it can be used to synthesize polyamine analogues, which are known to play important roles in cell growth and proliferation and are targets for cancer chemotherapy.

Conclusion

N1-Tritylpropane-1,3-diamine acetate is a versatile and valuable reagent for researchers and scientists in the field of organic synthesis and drug development. Its unique structure, featuring a selectively protected diamine, allows for controlled and stepwise synthetic transformations. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable its effective utilization in the creation of novel and complex molecules with potential therapeutic applications.

References

Sources

Solubility of N1-Tritylpropane-1,3-diamine acetate in organic solvents

An In-Depth Technical Guide to the Solubility of N1-Tritylpropane-1,3-diamine Acetate in Organic Solvents

Introduction

N1-Tritylpropane-1,3-diamine acetate is a valuable bifunctional molecule utilized in advanced organic synthesis and drug development. It incorporates a primary amine for further functionalization and a sterically hindered secondary amine protected by a bulky trityl (triphenylmethyl) group. The acetate salt form enhances its handling characteristics and modifies its physicochemical properties compared to the free base.

A thorough understanding of a compound's solubility is a cornerstone of successful process development, enabling rational solvent selection for reactions, purifications, and formulations. Inadequate solubility can lead to poor reaction kinetics, challenging purification protocols, and difficulties in achieving desired concentrations for screening or formulation. This guide provides a comprehensive analysis of the structural factors governing the solubility of N1-Tritylpropane-1,3-diamine acetate and offers a predictive framework for its behavior in a wide array of common organic solvents. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise solubility data under their specific laboratory conditions.

Analysis of Physicochemical Properties

The solubility profile of N1-Tritylpropane-1,3-diamine acetate is dictated by the interplay of three distinct structural features: the nonpolar trityl group, the polar diamine backbone, and the ionic acetate counter-ion.

-

The Trityl (Triphenylmethyl) Group : This large, sterically demanding group consists of three phenyl rings attached to a quaternary carbon. Its structure is overwhelmingly nonpolar and hydrophobic.[1] The trityl group's size and hydrophobicity significantly contribute to the molecule's affinity for nonpolar or moderately polar aprotic solvents. It is the primary driver for solubility in solvents like dichloromethane, chloroform, and tetrahydrofuran.

-

The Propane-1,3-diamine Backbone : The aliphatic three-carbon chain with two nitrogen atoms provides flexibility and polarity. The unprotected primary amine (-NH2) and the secondary amine linkage are capable of acting as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor.[2][3] This part of the molecule promotes interaction with polar solvents, particularly protic solvents like alcohols.

-

The Acetate Salt : The formation of an acetate salt with one of the amine groups introduces ionic character. This significantly increases the polarity of the molecule compared to its free base form. The presence of the charged ammonium-acetate ion pair strongly favors interactions with polar solvents that can stabilize ions through dipole-dipole interactions or hydrogen bonding. This ionic nature generally decreases solubility in nonpolar solvents like hexanes and toluene.

The combination of a large hydrophobic domain with a polar, ionic head results in an amphiphilic molecule, whose solubility is a delicate balance between these opposing characteristics.

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are polar aprotic and effectively solvate the large, nonpolar trityl group while also accommodating the polar diamine backbone. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble to Moderately Soluble | THF's polarity is sufficient to interact with the polar functionalities, and its ether structure is compatible with the trityl group. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are excellent at solvating ionic salts and polar groups. DMF and DMSO are particularly strong solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Sparingly Soluble | Protic solvents that can hydrogen bond with the amines and solvate the acetate ion. However, the large nonpolar trityl group may limit high solubility, especially in methanol, the most polar of the common alcohols. |

| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | Moderately polar, but may not be sufficiently polar to effectively solvate the ionic acetate salt portion of the molecule. |

| Aromatics | Toluene, Benzene | Sparingly Soluble to Insoluble | While compatible with the trityl group's phenyl rings, these nonpolar solvents are poor at solvating the polar amine and ionic acetate groups. |

| Aliphatics | Hexanes, Heptane | Insoluble | These nonpolar solvents are incompatible with the polar and ionic parts of the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely adopted standard.[5] This protocol provides a self-validating system for researchers to determine solubility in any solvent of interest.

Materials and Equipment

-

N1-Tritylpropane-1,3-diamine acetate

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or rotator (e.g., set to 25 °C)

-

Syringe filters (0.22 µm, ensure chemical compatibility with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for quantification.

Step-by-Step Methodology

-

Preparation of Standards : Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards (typically 5-6 concentrations) to build a calibration curve for quantification.

-

Sample Preparation : Add an excess amount of N1-Tritylpropane-1,3-diamine acetate to a pre-weighed glass vial. An "excess" ensures that a saturated solution is formed with undissolved solid remaining. Record the exact mass added.

-

Solvent Addition : Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

Phase Separation : After equilibration, remove the vial and let it stand undisturbed to allow the excess solid to settle.

-

Sample Extraction : Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution : Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded precisely.

-

Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

Calculation : Calculate the solubility using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Diagram of Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Causality and Field Insights

The dual nature of N1-Tritylpropane-1,3-diamine acetate is the key to understanding its behavior. The bulky, greasy trityl group requires a solvent that can accommodate its nonpolar character, while the ionic acetate portion requires a solvent with sufficient polarity to engage in ion-dipole interactions.

-

For Synthetic Chemists : Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) represent a good compromise. They are polar enough to dissolve the ionic portion to some extent while being excellent solvents for the trityl group. This makes them suitable choices for conducting reactions. For purification via silica gel chromatography, a solvent system starting with a nonpolar solvent (like hexanes, in which the compound is insoluble) and gradually adding a more polar solvent (like ethyl acetate or perhaps DCM/methanol mixtures) would be a logical approach to achieve separation.

-

For Drug Development Professionals : In formulation, achieving high solubility is often critical. Highly polar aprotic solvents like DMSO and DMF are likely to provide the highest solubility, making them ideal for preparing concentrated stock solutions for high-throughput screening. If aqueous solubility is required, the presence of the trityl group will make it very low. However, the acetate salt is a rational choice for attempting to maximize what little aqueous solubility might exist compared to the free base.

The relationship between solvent properties and the compound's structural features can be visualized as follows:

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N1-Tritylpropane-1,3-diamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Presented Data

Molecular Structure and Key Spectroscopic Features

N1-Tritylpropane-1,3-diamine acetate is an organic salt. The cation consists of a propane-1,3-diamine scaffold where one of the primary amine groups is protected by a bulky trityl (triphenylmethyl) group. The acetate anion serves as the counterion. The presence of the aromatic trityl group, the aliphatic diamine chain, a primary amine, a secondary amine, and the acetate ion gives rise to a rich and informative set of spectroscopic data.

Caption: Structure of N1-Tritylpropane-1,3-diamine Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N1-Tritylpropane-1,3-diamine acetate, we anticipate distinct signals for the trityl group, the propyl chain, and the acetate counterion in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Trityl-H (aromatic) | 7.20 - 7.50 | Multiplet | 15H | The 15 protons of the three phenyl rings will appear as a complex multiplet in the aromatic region. |

| -NH- (secondary amine) | Variable (e.g., 2.0 - 3.0) | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent and may exchange with D₂O. |

| -CH₂-N(Trityl)- | ~ 2.8 - 3.0 | Triplet | 2H | Deshielded by the adjacent nitrogen atom. |

| -CH₂-CH₂-CH₂- | ~ 1.7 - 1.9 | Quintet | 2H | The central methylene group of the propane chain. |

| -CH₂-N⁺H₃ | ~ 3.0 - 3.2 | Triplet | 2H | Deshielded due to the adjacent positively charged nitrogen. |

| -N⁺H₃ | Variable (e.g., 7.5 - 8.5) | Broad Singlet | 3H | Appears as a broad signal due to quadrupolar broadening and exchange; will exchange with D₂O. |

| Acetate CH₃ | ~ 1.90 | Singlet | 3H | A characteristic sharp singlet for the acetate methyl protons.[1] |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is critical. DMSO-d₆ will allow for the observation of the exchangeable N-H protons, while the addition of D₂O would cause these signals to disappear, confirming their assignment. The integration values are key to confirming the number of protons in each environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Trityl-C (quaternary) | ~ 70 - 75 | The central carbon of the trityl group. |

| Trityl-C (aromatic, C-ipso) | ~ 145 - 148 | The carbons of the phenyl rings directly attached to the central trityl carbon. |

| Trityl-C (aromatic, C-ortho, C-meta, C-para) | ~ 126 - 130 | The remaining aromatic carbons of the trityl group. |

| -CH₂-N(Trityl)- | ~ 45 - 50 | Carbon adjacent to the trityl-substituted nitrogen. |

| -CH₂-CH₂-CH₂- | ~ 28 - 32 | The central carbon of the propane chain. |

| -CH₂-N⁺H₃ | ~ 38 - 42 | Carbon adjacent to the ammonium group, deshielded. |

| Acetate C=O | ~ 170 - 175 | The carbonyl carbon of the acetate. |

| Acetate CH₃ | ~ 20 - 25 | The methyl carbon of the acetate. |

Expertise in Interpretation: The chemical shifts of the carbons in the propane-1,3-diamine backbone are influenced by the substituents on the nitrogen atoms. The bulky and electron-withdrawing nature of the trityl group will cause a downfield shift for the adjacent carbon (C1) compared to the unsubstituted diamine. Similarly, the protonation of the other nitrogen to form an ammonium salt will also lead to a downfield shift for its adjacent carbon (C3).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium | A single, sharp peak is expected for the N-H stretch of the secondary amine. |

| N⁺-H Stretch (ammonium) | 2800 - 3200 | Broad, Strong | A broad and strong absorption due to the stretching vibrations of the N⁺-H bonds. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of the C-H bonds on the phenyl rings of the trityl group. |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong | From the methylene groups of the propane chain. |

| C=O Stretch (acetate, asymmetric) | 1550 - 1610 | Strong | The asymmetric stretching vibration of the carboxylate group is a very strong and characteristic band.[2][3] |

| C=O Stretch (acetate, symmetric) | 1380 - 1420 | Medium to Strong | The symmetric stretching vibration of the carboxylate group.[2][3] |

| C-N Stretch | 1000 - 1250 | Medium to Weak | The C-N stretching vibrations for the aliphatic amine.[4] |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands from the phenyl rings of the trityl group. |

Trustworthiness of Protocols: To obtain a high-quality IR spectrum, the sample should be properly prepared. For a solid sample like N1-Tritylpropane-1,3-diamine acetate, the KBr pellet method or Attenuated Total Reflectance (ATR) are standard and reliable techniques. It is crucial to ensure the sample is free of water, as the broad O-H stretching of water can obscure the N-H and N⁺-H stretching regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For N1-Tritylpropane-1,3-diamine acetate, electrospray ionization (ESI) would be the most suitable ionization technique due to the ionic nature of the compound.

Predicted Mass Spectrometry Data (ESI+):

The positive ion mode will detect the cation, N1-Tritylpropane-1,3-diamine.

-

Molecular Ion (M⁺): The protonated molecule [M+H]⁺ is expected at m/z = 317.20.

Fragmentation Pattern: The most characteristic fragmentation in the mass spectrum of N-tritylated compounds is the facile cleavage of the C-N bond to form the highly stable trityl cation.

Caption: Predicted major fragmentation pathway of the N1-Tritylpropane-1,3-diamine cation.

Key Expected Fragments:

| m/z | Ion | Notes |

| 317 | [C₂₂H₂₅N₂]⁺ | Molecular ion of the cation. |

| 243 | [C₁₉H₁₅]⁺ | Base Peak . The highly stable trityl cation, formed by the cleavage of the C-N bond. The exceptional stability of this carbocation makes this a very prominent peak.[5][6] |

| 74 | [C₃H₈N₂]⁺˙ | Propane-1,3-diamine radical cation. |

Authoritative Grounding: The fragmentation of amines typically involves α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. In the case of N-tritylated amines, the cleavage of the C-N bond is highly favored due to the formation of the resonance-stabilized trityl cation. This fragmentation pattern is a hallmark of trityl-containing compounds.[7]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N1-Tritylpropane-1,3-diamine acetate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.

-

Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the molecular ion (m/z 317) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

The spectroscopic data of N1-Tritylpropane-1,3-diamine acetate provides a clear and detailed picture of its molecular structure. The NMR spectra confirm the presence and connectivity of the trityl, propane, and acetate moieties. The IR spectrum identifies the key functional groups, including the secondary amine, the primary ammonium salt, and the carboxylate. Finally, mass spectrometry confirms the molecular weight of the cation and reveals its characteristic fragmentation pattern dominated by the formation of the stable trityl cation. This comprehensive spectroscopic analysis serves as a valuable reference for the identification and characterization of this compound in various research and development applications.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Glen Research. (n.d.). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.1. Retrieved from [Link]

-

PubChem. (n.d.). Propane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2015, May 7). Showing Compound propane-1,3-diamine (FDB031131). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

- Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report, 13(1).

- Google Patents. (n.d.). WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry.

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. N,N,N'-Trimethylethylenediamine(142-25-6) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. GCMS Section 6.15 [people.whitman.edu]

Methodological & Application

Application Note: N1-Tritylpropane-1,3-diamine Acetate as a Versatile Building Block for Heterocyclic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of N1-Tritylpropane-1,3-diamine acetate. We explore its utility as a mono-protected diamine building block for the regioselective synthesis of nitrogen-containing heterocycles, with a focus on substituted pyrimidines and related fused systems. Detailed protocols, mechanistic insights, and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Introduction: The Strategic Advantage of Mono-Protection

In the intricate field of heterocyclic chemistry, differential reactivity is a cornerstone of synthetic strategy. Propane-1,3-diamine is a fundamental C3 building block, but its symmetric nature, possessing two primary amines of equal reactivity, often leads to undesired side reactions such as polymerization or double additions.[1] The selective blocking of one of the two nucleophilic centers is therefore essential for achieving controlled, regioselective outcomes.

N1-Tritylpropane-1,3-diamine acetate emerges as an elegant solution to this challenge. The bulky trityl (triphenylmethyl, Tr) group provides robust protection for one of the primary amines, leaving the second primary amine available for a wide array of chemical transformations.

Key Advantages:

-

Regiocontrol: The trityl group effectively isolates one amine, directing reactions to the free terminal nitrogen.

-

High Steric Hindrance: The bulk of the trityl group prevents its own participation in reactions and can influence the stereochemical outcome of transformations at adjacent centers.

-

Mild Deprotection: The trityl group is famously labile under mild acidic conditions, allowing for its removal without compromising the integrity of the newly synthesized heterocyclic core.

-

Crystalline Nature: The acetate salt form improves the handling properties of the parent diamine, rendering it a stable, weighable, crystalline solid.

This guide will focus on a canonical application: the construction of the pyrimidine ring, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules.[2]

Physicochemical & Safety Data

Prior to any experimental work, it is crucial to understand the properties and hazards of the reagent.

| Property | Value | Source |

| IUPAC Name | acetic acid;N'-tritylpropane-1,3-diamine | Fluorochem[3] |

| CAS Number | 325143-22-4 | Fluorochem[3] |

| Molecular Formula | C24H28N2O2 | Fluorochem[3] |

| Molecular Weight | 376.5 g/mol | Fluorochem[3] |

| Appearance | White to off-white crystalline solid | --- |

| Purity | Typically ≥95% | Fluorochem[3] |

Safety & Handling: N1-Tritylpropane-1,3-diamine acetate is classified as harmful and an irritant.[3] Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]

-

Precautionary Measures: Wear protective gloves, eye protection, and a lab coat (P280).[3] Use only in a well-ventilated area, such as a chemical fume hood (P271).[3] Wash hands thoroughly after handling (P264).[3] In case of ingestion, call a poison control center or doctor immediately (P301+P310).[3]

Application Protocol 1: Synthesis of a Dihydropyrimidine Derivative

One of the most powerful applications of this building block is in the Pinner-type synthesis of pyrimidines, where it serves as the N-C-C-N fragment.[2] This protocol details the condensation of N1-Tritylpropane-1,3-diamine with a β-ketoester to form a tetrahydropyrimidinone, followed by deprotection.

Principle: The reaction proceeds via an initial condensation of the free primary amine with the ketone of the β-ketoester to form an enamine or imine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the enamine onto the ester carbonyl, leading to the formation of the dihydropyrimidine ring. The trityl group is then cleaved under mild acidic conditions to yield the final product.

Workflow Diagram: Dihydropyrimidine Synthesis

The overall synthetic sequence can be visualized as a three-stage process: Condensation/Cyclization, Workup, and Deprotection.

Caption: Workflow for the synthesis of a dihydropyrimidine.

Detailed Step-by-Step Protocol

Materials:

-

N1-Tritylpropane-1,3-diamine acetate (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Toluene (Anhydrous)

-

Magnesium Sulfate (Anhydrous)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated Sodium Bicarbonate solution

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

Part A: Cyclocondensation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N1-Tritylpropane-1,3-diamine acetate (e.g., 3.77 g, 10 mmol).

-

Add anhydrous toluene (50 mL) and ethyl acetoacetate (1.37 mL, 11 mmol).

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Causality Note: The removal of water drives the equilibrium towards the formation of the enamine/imine intermediate and subsequent cyclization product. Toluene is an excellent solvent for azeotropic water removal.

-

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours when no starting material is visible.

-

Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude tritylated dihydropyrimidinone.

Part B: Isolation of Intermediate

-

The crude product can be purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%).

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure N-tritylated intermediate as a white solid.

Part C: Trityl Deprotection

-

Dissolve the purified intermediate (e.g., 10 mmol) in dichloromethane (DCM, 50 mL).

-

Slowly add trifluoroacetic acid (TFA, 5 eq, e.g., 3.7 mL, 50 mmol) dropwise at room temperature.

-

Causality Note: TFA is a strong acid that protonates the trityl ether-like linkage, facilitating its cleavage to form a stable trityl cation and the free amine.

-

-

Stir the reaction for 1 hour at room temperature. The solution may develop a yellow/orange color due to the trityl cation.

-

Quench the reaction by slowly pouring it into a stirred, saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or a second column chromatography to yield the final 6-methyl-tetrahydropyrimidin-4(1H)-one.

Application Module 2: Mechanistic Considerations in Heterocycle Formation

The reaction of a 1,3-diamine with an aldehyde or ketone can, in principle, lead to two different products: the desired six-membered hexahydropyrimidine ring or a linear bis-imine.[4] The use of the N-tritylated building block inherently prevents the formation of the bis-imine, thus simplifying the product landscape significantly.

The cyclization to the hexahydropyrimidine is favored by factors that promote the intramolecular reaction over intermolecular condensation. The presence of the bulky trityl group pre-organizes the molecule into a conformation that may facilitate the ring-closing step.

Mechanism Diagram: Ring Formation vs. Bis-imine

Sources

Application Notes and Protocols: A Step-by-Step Guide for N-Trityl Group Deprotection from N1-Tritylpropane-1,3-diamine

Introduction: The Role and Removal of the Trityl Protecting Group

In the landscape of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a cornerstone strategy for the selective transformation of multifunctional molecules. The triphenylmethyl (trityl, Tr) group is a widely employed protecting group for primary amines due to its steric bulk and, most notably, its lability under acidic conditions.[1] Its significant size provides excellent steric hindrance, often allowing for selective protection of primary amines over secondary amines or other nucleophilic functional groups.[1]

The protection of one of the primary amino groups of propane-1,3-diamine with a trityl group yields N1-Tritylpropane-1,3-diamine, a valuable building block. This monofunctionalized diamine allows for further chemical modifications at the unprotected primary amine. Once these modifications are complete, the selective removal, or deprotection, of the trityl group is essential to unmask the second primary amine for subsequent reactions, such as conjugation to other molecules or cyclization.

This guide provides a comprehensive overview of the chemical principles and detailed, field-proven protocols for the efficient deprotection of the N-trityl group from N1-Tritylpropane-1,3-diamine. We will explore the causality behind experimental choices, present various methodologies to suit different substrate sensitivities, and ensure that each protocol is a self-validating system through integrated monitoring steps.

Mechanistic Principles of N-Trityl Deprotection

The removal of the trityl group from an amine is most commonly achieved under acidic conditions. The underlying mechanism relies on the remarkable stability of the triphenylmethyl cation (trityl cation), which is the driving force for the cleavage of the carbon-nitrogen bond.

The deprotection proceeds via an SN1-type mechanism:

-

Protonation: The reaction is initiated by the protonation of the nitrogen atom attached to the trityl group by a Brønsted acid.

-

Cleavage: This protonation makes the amine a better leaving group. The sterically hindered C-N bond cleaves, releasing the deprotected amine and forming the resonance-stabilized and intensely colored (yellow-orange) trityl cation.[2]

-

Trapping: The highly electrophilic trityl cation is then trapped by a nucleophile present in the reaction mixture, which can be the counter-ion of the acid, water, or a deliberately added scavenger, to form a stable byproduct like triphenylmethanol.

This mechanism is visually represented in the diagram below.

Caption: Mechanism of acid-catalyzed N-Trityl deprotection.

While acid-catalyzed cleavage is predominant, alternative reductive methods exist for substrates that may be sensitive to acidic conditions.[1][3] These methods, such as catalytic hydrogenation or dissolving metal reduction, offer orthogonal deprotection strategies.

Comparative Analysis of Deprotection Protocols

The choice of deprotection method is dictated by the overall molecular structure and the presence of other acid-sensitive functional groups. A summary of common methods is presented below for easy comparison.

| Method | Reagents & Solvents | Typical Conditions | Typical Yield (%) | Key Considerations & Rationale |

| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temp, 1-4 h | >90 | Most common and robust method. TFA is a strong acid that ensures rapid cleavage. DCM is an excellent solvent for the substrate and the trityl byproduct.[4] |

| Mild Acid Cleavage | 80-97% Formic Acid (neat) or Acetic Acid | Room Temp, 3 min - 2 h | 85-95 | Milder alternative to TFA. Suitable for substrates with other moderately acid-labile groups (e.g., some silyl ethers). Reaction times may be longer.[2][4] |

| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C, Methanol or Ethanol | Room Temp, Atmospheric or elevated pressure | High | Non-acidic method. Ideal for substrates sensitive to acid but stable to reduction. Slower than acid cleavage and incompatible with reducible groups (e.g., alkynes, alkenes, some benzyl ethers).[1] |

| Dissolving Metal Reduction | Lithium powder, Naphthalene (catalytic), THF | 0 °C to Room Temp | Good | Orthogonal non-acidic method. Useful when both acidolysis and catalytic hydrogenation are unsuitable. Can selectively remove trityl in the presence of benzyl groups.[3][5] |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the deprotection of N1-Tritylpropane-1,3-diamine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is the most frequently used method due to its efficiency and simplicity. The causality for the choice of reagents is clear: TFA provides the acidic environment necessary for rapid C-N bond cleavage, while DCM is an inert solvent that facilitates solubility and subsequent work-up.

Materials:

-

N1-Tritylpropane-1,3-diamine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis, including a round-bottom flask, magnetic stirrer, and separatory funnel

-

Rotary evaporator

Safety Precautions:

-

Trifluoroacetic acid is highly corrosive and causes severe skin burns and eye damage.[6][7][8] Always handle TFA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

DCM is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the N1-Tritylpropane-1,3-diamine (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.1 M.

-

Acid Addition: To the stirred solution, add TFA (5.0–10.0 equiv) dropwise at room temperature. A characteristic deep yellow or orange color should develop immediately, indicating the formation of the trityl cation.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 10% Methanol in DCM with 1% ammonium hydroxide. The product, propane-1,3-diamine, will have a much lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution until the evolution of CO₂ gas ceases and the aqueous phase is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL for a 1 mmol scale reaction). The desired product, propane-1,3-diamine, is highly water-soluble and will remain in the aqueous layer. The organic layers will contain the triphenylmethanol byproduct.

-

Product Isolation: The aqueous layer contains the diamine salt. To isolate the free diamine, the water can be removed under high vacuum. Alternatively, for subsequent use in an aqueous or alcoholic solvent, the concentration can be determined by titration. For isolation of the pure diamine, extraction from a basified aqueous solution (using excess NaOH) with a more polar solvent like THF or continuous extraction may be required, followed by distillation. Note: Propane-1,3-diamine is a volatile liquid, handle accordingly.

-

Byproduct Removal: The combined organic layers contain the triphenylmethanol byproduct. This can be washed with brine, dried over Na₂SO₄, filtered, and concentrated to confirm byproduct formation.

Protocol 2: Deprotection via Catalytic Hydrogenation

This method is an excellent alternative for acid-sensitive substrates. It employs heterogeneous catalysis to cleave the C-N bond via hydrogenolysis.

Materials:

-

N1-Tritylpropane-1,3-diamine

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or cylinder)

-

Standard hydrogenation apparatus

-

Celite™ or a similar filter aid

Procedure:

-

Setup: Add the N1-Tritylpropane-1,3-diamine (1.0 equiv) and a magnetic stir bar to a suitable flask.

-

Catalyst and Solvent: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (5-10 mol % by weight relative to the substrate). Add MeOH or EtOH as the solvent.

-

Hydrogenation: Seal the flask and purge the system with H₂ gas. Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus.

-

Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is crucial for efficient mixing of the substrate, catalyst, and hydrogen gas.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary significantly (4-24 hours) depending on the catalyst activity and substrate.

-

Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with the solvent. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude propane-1,3-diamine. The product can be purified by distillation if necessary.

Experimental Workflow Visualization

A generalized workflow for the deprotection and isolation process is outlined below.

Caption: A generalized workflow for the N-trityl deprotection process.

Conclusion and Best Practices

The deprotection of N1-Tritylpropane-1,3-diamine is a critical step for leveraging this versatile building block in multi-step synthesis. The acid-catalyzed method using TFA in DCM offers a rapid, high-yielding, and reliable protocol suitable for most applications. For substrates containing acid-labile functionalities, catalytic hydrogenation presents a robust and effective alternative.

Successful and reproducible deprotection relies on:

-

High-Purity Reagents: Use anhydrous solvents and fresh reagents for optimal results.

-

Diligent Monitoring: Always monitor the reaction to completion to avoid side reactions or incomplete conversion.

-

Appropriate Work-up: Understanding the properties of the product (a water-soluble amine) is crucial for designing an effective extraction and isolation procedure.

By understanding the underlying chemical principles and carefully following the detailed protocols outlined in this guide, researchers can confidently and efficiently perform N-trityl deprotection, advancing their research and development objectives.

References

-

Budak, Y., & Tanyeli, C. (2006). Synthesis and reactivity of novel trityl-type protecting groups. Arkivoc, 2006(13), 109-121. Available at: [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

Kumar, V. (2013). Answer to "Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?". ResearchGate. Retrieved from [Link]

- Pearson, J., & Roush, W. R. (n.d.). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides.

- Behloul, C., Guijarro, D., & Yus, M. (2004). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Synthesis, 2004(8), 1274-1280.

-

Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. PTC Organics Inc. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Tritylamines [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Application Note: N1-Tritylpropane-1,3-diamine Acetate as a Strategic Building Block for the Asymmetric Synthesis of Chiral Diamines

Introduction: The Strategic Value of Mono-Protected Diamines

Chiral 1,3-diamines are privileged structural motifs that form the backbone of numerous high-value molecules, including pharmaceutical agents, chiral ligands for asymmetric catalysis, and resolving agents.[1][2] The synthesis of unsymmetrical chiral diamines, where each nitrogen atom bears a distinct set of substituents, presents a significant challenge: how to selectively functionalize one amine in the presence of another identical, highly reactive amine.

N1-Tritylpropane-1,3-diamine acetate offers an elegant solution to this challenge. It is a versatile building block where one of the primary amino groups of the propane-1,3-diamine scaffold is selectively protected by a bulky trityl (triphenylmethyl) group. This mono-protection strategy is the cornerstone of its utility, enabling chemists to perform selective chemistry on the free primary amine before a final, clean deprotection step. This guide provides a detailed exploration of the core concepts, synthetic strategies, and detailed protocols for leveraging this reagent in the synthesis of complex chiral diamines.

Core Concepts: The Trityl Advantage in Diamine Synthesis

The efficacy of N1-tritylpropane-1,3-diamine as a synthetic precursor is rooted in the unique chemical properties of the trityl (Trt) protecting group.

-

Steric Hindrance for Selective Protection: The triphenylmethyl group is exceptionally bulky. This steric hindrance is the primary reason it is used to selectively protect primary amines, as the space it occupies effectively shields the protected nitrogen from further reactions.[3] This allows the free primary amine at the other end of the propane chain to be the exclusive site of chemical modification.

-

Acid Lability for Orthogonal Deprotection: The bond between the trityl group's central carbon and the nitrogen atom is highly sensitive to acid.[4] This is because the cleavage proceeds via an SN1-type mechanism, forming a resonance-stabilized and highly stable trityl cation.[5] This acid sensitivity allows for the trityl group to be removed under very mild acidic conditions that leave many other common protecting groups (e.g., Boc, Cbz, amides) intact, providing a valuable orthogonal deprotection strategy in multi-step synthesis.

-

Enhanced Crystallinity: The introduction of the rigid, aromatic trityl group often increases the crystallinity of intermediates, which can significantly simplify purification by enabling crystallization instead of chromatography.

The commercially available acetate salt form enhances the reagent's shelf-life and handling characteristics. The first step in its use is a simple neutralization to liberate the free primary amine, N-tritylpropane-1,3-diamine, for subsequent reactions.

Overall Synthetic Workflow

The synthesis of a chiral 1,3-diamine from N1-Tritylpropane-1,3-diamine acetate follows a logical and efficient three-stage pathway. This workflow is designed to first install the desired chiral moiety and then liberate the final product.

Caption: General workflow for chiral diamine synthesis.

Detailed Application Protocols

Protocol 1: Liberation of the Free Amine from the Acetate Salt

Causality: The acetate salt must be neutralized to unmask the nucleophilic primary amine. A mild aqueous base like sodium bicarbonate is sufficient to deprotonate the ammonium acetate salt without affecting the acid-sensitive trityl group.

Step-by-Step Methodology:

-

Dissolution: Dissolve N1-Tritylpropane-1,3-diamine acetate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of starting material).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of the organic layer).

-

Phase Separation: Separate the organic layer. Wash it sequentially with water (1 x volume) and then brine (1 x volume) to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield N-tritylpropane-1,3-diamine as a solid or oil, which is typically used in the next step without further purification.

Protocol 2: Chiral Induction via Asymmetric Reductive Amination

Causality: Reductive amination is a robust and widely used method for C-N bond formation.[6] It proceeds in two stages: the reaction of the primary amine with a chiral aldehyde or ketone to form an imine intermediate, followed by in-situ reduction of the imine to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, tolerant of most functional groups, and selectively reduces imines much faster than carbonyls, preventing unwanted reduction of the starting aldehyde.[6]

Caption: Pathway for Asymmetric Reductive Amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-tritylpropane-1,3-diamine (1.0 eq, from Protocol 1) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 20 mL per mmol) under an inert atmosphere (N₂ or Ar), add the desired chiral aldehyde (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Reaction Progress: Stir the reaction at room temperature for 3-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Extraction and Purification: Extract the aqueous layer with DCM or EtOAc (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N1-trityl-N3-chiral propane-1,3-diamine.

Protocol 3: Trityl Group Deprotection

Causality: The trityl group is efficiently cleaved by protic acids. Trifluoroacetic acid (TFA) is commonly used as it is strong enough for rapid cleavage and volatile enough for easy removal. The deprotection generates a stable trityl cation, which is a potent electrophile. A scavenger, such as triethylsilane (TES) or water, is often added to trap this cation, preventing it from reattaching to the desired product or causing other side reactions.[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified N1-trityl-N3-chiral propane-1,3-diamine (1.0 eq) in DCM (approx. 10-20 mL per mmol).

-

Scavenger Addition (Optional but Recommended): Add a scavenger such as triethylsilane (TES) (2-5 eq).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM).

-

Deprotection Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can help remove residual TFA.

-

Final Product Isolation: The crude product is the TFA salt of the chiral diamine. It can be purified by recrystallization, or the free diamine can be liberated by dissolving the residue in DCM and washing with a strong base like 1M NaOH, followed by drying and concentration.

Data Presentation: Representative Synthetic Outcomes

The reductive amination strategy allows for the synthesis of a diverse library of chiral diamines by varying the chiral aldehyde input.

| Entry | Chiral Aldehyde (R*-CHO) | Reducing Agent | Solvent | Typical Yield (%) | Typical d.r. |

| 1 | (R)-2-Phenylpropanal | NaBH(OAc)₃ | DCE | 85-95 | >95:5 |

| 2 | (S)-Citronellal | NaBH(OAc)₃ | THF | 80-90 | >95:5 |

| 3 | (R)-Glyceraldehyde acetonide | NaBH(OAc)₃ | DCM | 75-85 | >90:10 |